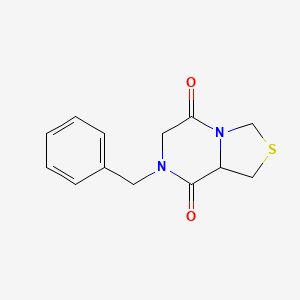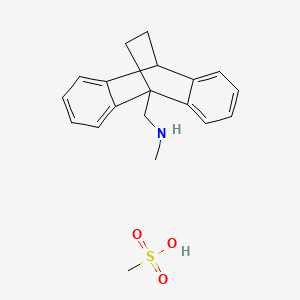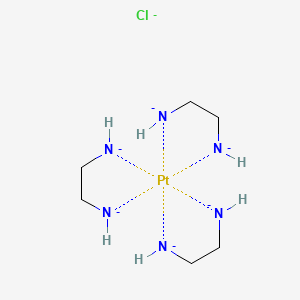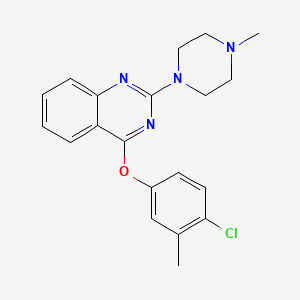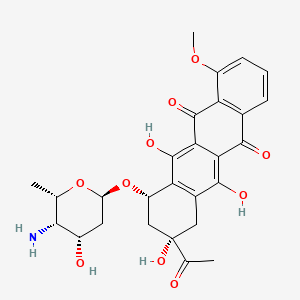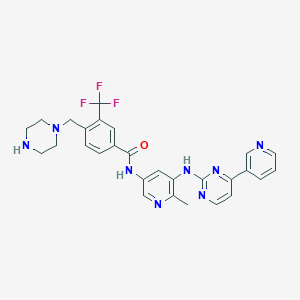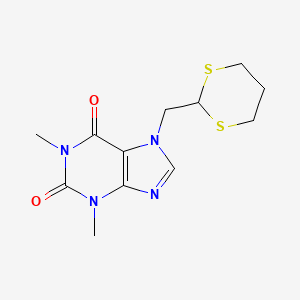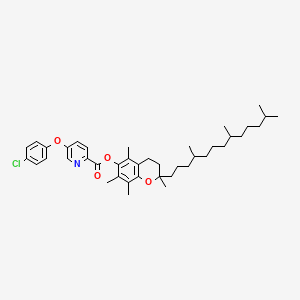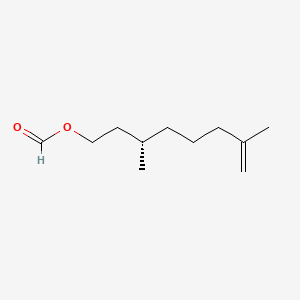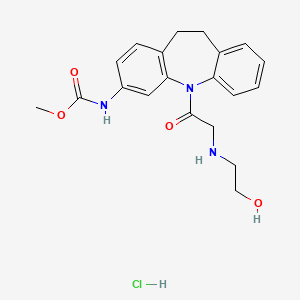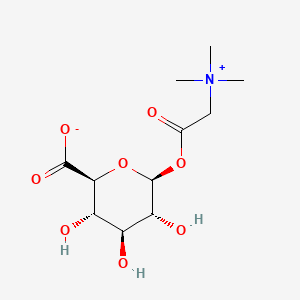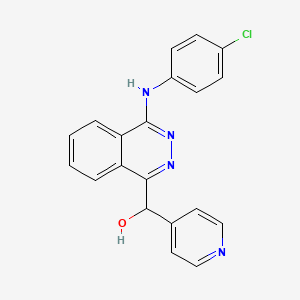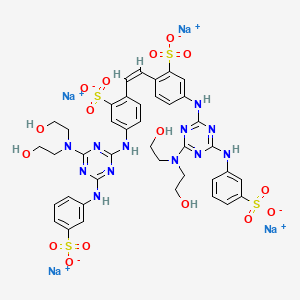
Fluorescent brightener 24, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent brightener 24, (Z)- typically involves the condensation of stilbene derivatives with various sulfonic acids and triazine compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Common reagents include sodium hydroxide, sulfuric acid, and various organic solvents .
Industrial Production Methods: Industrial production of Fluorescent brightener 24, (Z)- is carried out in large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves multiple steps, including the initial synthesis, purification through crystallization or filtration, and drying of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescent brightener 24, (Z)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the degradation of the compound, affecting its fluorescent properties.
Reduction: Less common but can alter the chemical structure and functionality.
Substitution: Particularly nucleophilic substitution reactions where sulfonic acid groups can be replaced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of substituted stilbene compounds .
Wissenschaftliche Forschungsanwendungen
Fluorescent brightener 24, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a tracer or marker in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in fluorescence microscopy to stain and visualize biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a component in certain pharmaceutical formulations.
Wirkmechanismus
The mechanism by which Fluorescent brightener 24, (Z)- exerts its effects involves the absorption of ultraviolet light and subsequent emission of visible blue lightThe molecular targets include various chromophores within the material being treated, which interact with the emitted light to enhance brightness and color .
Vergleich Mit ähnlichen Verbindungen
Fluorescent brightener 24, (Z)- can be compared with other similar compounds such as:
Fluorescent brightener 28: Another stilbene-type brightener with slightly different spectral properties.
Fluorescent brightener 351: Known for its high stability and strong fluorescence.
Fluorescent brightener 220: Often used in detergents for its excellent whitening effect.
Uniqueness: Fluorescent brightener 24, (Z)- is unique due to its specific absorption and emission spectra, making it particularly effective in certain applications where other brighteners may not perform as well. Its chemical stability and compatibility with various materials also contribute to its widespread use .
Eigenschaften
CAS-Nummer |
60317-06-8 |
|---|---|
Molekularformel |
C40H40N12Na4O16S4 |
Molekulargewicht |
1165.0 g/mol |
IUPAC-Name |
tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(Z)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7-;;;; |
InChI-Schlüssel |
FUFMEQTUGKXEQF-LIIRSGIESA-J |
Isomerische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C\C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


